(2-(Stearoylamino)ethoxy)acetic acid (2-(Stearoylamino)ethoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 94107-69-4
VCID: VC16956623
InChI: InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C22H43NO4
Molecular Weight: 385.6 g/mol

(2-(Stearoylamino)ethoxy)acetic acid

CAS No.: 94107-69-4

Cat. No.: VC16956623

Molecular Formula: C22H43NO4

Molecular Weight: 385.6 g/mol

* For research use only. Not for human or veterinary use.

(2-(Stearoylamino)ethoxy)acetic acid - 94107-69-4

Specification

CAS No. 94107-69-4
Molecular Formula C22H43NO4
Molecular Weight 385.6 g/mol
IUPAC Name 2-[2-(octadecanoylamino)ethoxy]acetic acid
Standard InChI InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
Standard InChI Key ZWIYAJWMHYKEMP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O

Introduction

Molecular Structure and Nomenclature

Chemical Identity

(2-(Stearoylamino)ethoxy)acetic acid belongs to the class of substituted acetic acids, with the systematic IUPAC name 2-[2-(octadecanoylamino)ethoxy]acetic acid. Its molecular formula, C₂₂H₄₃NO₄, reflects an 18-carbon stearoyl group (C₁₈H₃₅O) bonded to an aminoethoxy-acetic acid backbone. The compound’s structure enables both hydrogen bonding (via the amide and carboxylic acid groups) and hydrophobic interactions (via the long alkyl chain) .

Table 1: Key Identifiers of (2-(Stearoylamino)ethoxy)acetic Acid

PropertyValueSource
CAS Number94107-69-4
Molecular Weight385.58 g/mol
Density0.967 g/cm³
Boiling Point568.5°C at 760 mmHg
Flash Point297.6°C
LogP (Partition Coefficient)5.856

Structural Features

The molecule’s stearoylamino group confers lipid solubility, while the ethoxy-acetic acid segment enhances water solubility. This duality is critical for its hypothesized role as a surfactant or lipid-based carrier. The amide linkage between the stearoyl and ethoxy groups provides stability against hydrolysis under physiological conditions, a trait advantageous for biomedical applications .

Synthesis and Manufacturing

Challenges in Production

Key hurdles include:

  • Steric hindrance during the coupling of the bulky stearoyl group to the ethoxy backbone.

  • Purification complexities due to the compound’s high lipophilicity, necessitating techniques like column chromatography or recrystallization from polar solvents .

Physicochemical Properties

Thermal Stability

The compound’s boiling point of 568.5°C and flash point of 297.6°C indicate significant thermal stability, likely attributable to its saturated hydrocarbon chain and robust amide bond. These properties suggest suitability for high-temperature industrial processes .

Table 2: Solubility Profile

SolventSolubility
WaterInsoluble
MethanolSlight
DMSOModerate
Ethyl AcetateHigh

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